molecular formula C4H8O3 B138893 cis-Tetrahydrofuran-3,4-diol CAS No. 4358-64-9

cis-Tetrahydrofuran-3,4-diol

Cat. No. B138893
CAS RN: 4358-64-9
M. Wt: 104.1 g/mol
InChI Key: SSYDTHANSGMJTP-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-Tetrahydrofuran-3,4-diol” is a chemical compound with the molecular formula C4H8O3 . It has a molecular weight of 104.1045 . It is also known by other names such as 1,4-Anhydro-l-threitol and Tetrahydro-3,4-furandiol .


Synthesis Analysis

The synthesis of substituted tetrahydrofurans, including cis-Tetrahydrofuran-3,4-diol, has been a popular target for synthetic chemists . A redox-relay Heck reaction has been used to rapidly access cyclic hemiacetals that can be directly reduced to afford the corresponding 3-aryl tetrahydrofuran . The hemiacetals can also serve as precursors to a range of disubstituted tetrahydrofurans .


Molecular Structure Analysis

The molecular structure of cis-Tetrahydrofuran-3,4-diol includes 7 non-H bonds, 1 five-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-Tetrahydrofuran-3,4-diol include a molecular weight of 104.1 g/mol . It is highly soluble, with a solubility of 252.0 mg/ml or 2.42 mol/l according to ESOL, and 716.0 mg/ml or 6.88 mol/l according to Ali .

Scientific Research Applications

Synthesis and Polymer Formation

  • Tetrameric Carbopeptoids Synthesis : cis-Tetrahydrofuran-3,4-diol derivatives have been synthesized and efficiently oligomerized into tetrameric carbopeptoids. These oligomers show potential for the formation of homogeneous higher polymers, suggesting applications in materials science and polymer chemistry (Long et al., 1999).

Stereoselective Synthesis

  • Stereoselective Organic Synthesis : cis-Tetrahydrofuran-3,4-diol is a key intermediate in the stereoselective synthesis of various organic compounds. Its derivatives have been utilized to synthesize cis- and trans-disubstituted tetrahydrofuran derivatives, which are valuable in the construction of complex organic molecules (Ghosh & Belcher, 2020).

Natural Product Synthesis

  • Formation of Natural Product Analogues : The compound has been used in the stereoselective synthesis of natural product analogues, including the construction of complex fused-bis tetrahydrofuran skeletons. This is significant for the synthesis of biologically active compounds and pharmaceuticals (Yamakawa et al., 2015).

Mechanistic Studies in Organic Chemistry

  • Cyclodehydration Mechanism Studies : Studies involving cis-Tetrahydrofuran-3,4-diol have provided insights into the mechanisms of cyclodehydration reactions, contributing to a deeper understanding of organic reaction pathways and stereochemical outcomes (Negri & Paquette, 1992).

Biologically Active Compounds Synthesis

  • Synthesis of Biologically Active Compounds : Research involving cis-Tetrahydrofuran-3,4-diol includes the synthesis of compounds with potential biological activities. For example, studies have focused on synthesizing tetrahydrofuran derivatives with antifertility activity, highlighting its role in medicinal chemistry (Munshi et al., 1974).

Safety And Hazards

The safety data sheet for Tetrahydrofuran, which may be similar to cis-Tetrahydrofuran-3,4-diol, indicates that it is highly flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Future Directions

The future directions for cis-Tetrahydrofuran-3,4-diol research could involve the development of new protecting groups removable by self-cyclization under oxidative conditions . Additionally, the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol using a redox-relay Heck reaction could be further explored .

properties

IUPAC Name

(3R,4S)-oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYDTHANSGMJTP-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318325
Record name Erythritan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tetrahydrofuran-3,4-diol

CAS RN

4358-64-9
Record name Erythritan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4358-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythritan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-tetrahydrofuran-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Tetrahydrofuran-3,4-diol
Reactant of Route 2
cis-Tetrahydrofuran-3,4-diol
Reactant of Route 3
cis-Tetrahydrofuran-3,4-diol
Reactant of Route 4
Reactant of Route 4
cis-Tetrahydrofuran-3,4-diol
Reactant of Route 5
cis-Tetrahydrofuran-3,4-diol
Reactant of Route 6
cis-Tetrahydrofuran-3,4-diol

Citations

For This Compound
31
Citations
E Utagawa, M Sekine, K Seio - The Journal of Organic Chemistry, 2006 - ACS Publications
A variety of carbonate-type acyl groups having a cis-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol) backbone structure and a TrS or MMTrS group have been examined as new “…
Number of citations: 11 pubs.acs.org
MA Rangelov, GN Vayssilov… - International journal of …, 2006 - Wiley Online Library
This work reports a density functional study of the mechanism of acyl migration between vicinal OH groups in monoformylated cis‐tetrahydrofuran‐3,4‐diol as a model system for the …
Number of citations: 17 onlinelibrary.wiley.com
EGE Hawkins - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
1: 2-Dichloro-3: 4-epoxybutane has been prepared as a mixture of isomers by oxidation of 3: 4-dichlorobut-l-ene with performic acid. Hydration of the epoxide isomers leads to …
Number of citations: 9 pubs.rsc.org
R Liboska - Collection of Czechoslovak Chemical …, 1996 - cccc.uochb.cas.cz
TETRAHYDROFURANE RING-CONTAINING NUCLEOTIDE ANALOGS RELATED TO HPMPA AND PMEA Radek LIBOSKA In the recent years, many biological Page 1 …
Number of citations: 3 cccc.uochb.cas.cz
CP Delaney, VM Kassel, SE Denmark - ACS catalysis, 2019 - ACS Publications
Herein, a mild and operationally simple method for the Suzuki−Miyaura cross-coupling of boronic esters is described. Central to this advance is the use of the organic-soluble base, …
Number of citations: 41 pubs.acs.org
AA Hettikankanamalage, R Lassfolk, FS Ekholm… - Chemical …, 2020 - ACS Publications
This review is the counterpart of a 2018 Chemical Reviews article (Adero, PO; Amarasekara, H.; Wen, P.; Bohé, L.; Crich, D. Chem. Rev. 2018, 118, 8242–8284) that examined the …
Number of citations: 111 pubs.acs.org
DA Usher, DI Richardson Jr… - Journal of the American …, 1970 - ACS Publications
The rate of production of phenol from the phenyl ester I has been measured as a function of p H at 50" and ionic strength 0.1. The cyclic phosphate JII is the soleinitial product at pH …
Number of citations: 91 pubs.acs.org
P Cysewski, T Jeliński, P Cymerman… - International Journal of …, 2021 - mdpi.com
Theophylline, a typical representative of active pharmaceutical ingredients, was selected to study the characteristics of experimental and theoretical solubility measured at 25 C in a …
Number of citations: 18 www.mdpi.com
A Núñez, O Núñez - The Journal of Organic Chemistry, 1996 - ACS Publications
Kinetics of the nucleophilic monosubstitution of imidazole by p-nitrophenolate (PNP - ) in hexaimidazolylcyclotriphosphazene (2) in water: THF 4:1 (5.5 < pH < 7.5) at 24 C have been …
Number of citations: 11 pubs.acs.org
SM Aschmann, N Nishino, J Arey… - Environmental science & …, 2011 - ACS Publications
Furan and alkylfurans are present in the atmosphere from direct emissions and in situ formation from other volatile organic compounds. The OH radical-initiated reactions of furan and …
Number of citations: 54 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.